7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Drug-likeness Permeability Medicinal chemistry

7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-76-2, C₁₇H₁₁F₃O₃, MW 320.26 g/mol) is a fully synthetic chromone derivative belonging to the 2-(trifluoromethyl)-4H-chromen-4-one subclass. Its structure features a benzopyran-4-one core bearing a trifluoromethyl group at the 2-position, an unsubstituted phenyl ring at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 8-position.

Molecular Formula C17H11F3O3
Molecular Weight 320.26 g/mol
Cat. No. B3965683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
Molecular FormulaC17H11F3O3
Molecular Weight320.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O
InChIInChI=1S/C17H11F3O3/c1-9-12(21)8-7-11-14(22)13(10-5-3-2-4-6-10)16(17(18,19)20)23-15(9)11/h2-8,21H,1H3
InChIKeyQLIMABFWQMLFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: A Precision Chromone Scaffold for SAR-Driven Procurement


7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-76-2, C₁₇H₁₁F₃O₃, MW 320.26 g/mol) is a fully synthetic chromone derivative belonging to the 2-(trifluoromethyl)-4H-chromen-4-one subclass. Its structure features a benzopyran-4-one core bearing a trifluoromethyl group at the 2-position, an unsubstituted phenyl ring at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 8-position . This specific substitution pattern distinguishes it from both natural flavonoids and other synthetic chromones, making it a compound of interest for structure-activity relationship (SAR) investigations and as a synthetic intermediate within fluorinated heterocyclic chemistry programs .

Procurement Risk: Why 7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Cannot Be Replaced by Common Chromone Analogs


In the 2-(trifluoromethyl)chromone series, even single-atom modifications to the 7-, 8-, or 3-positions can fundamentally alter physicochemical properties and biological activity profiles. The concurrent presence of the 7-hydroxy, 8-methyl, 3-phenyl, and 2-CF₃ groups creates a unique combination of hydrogen-bond donor capacity (Hdon = 1), electronic distribution, and lipophilicity that is absent in des-methyl, des-hydroxy, or methoxy-substituted analogs . Generic substitution with compounds lacking the 8-methyl group or bearing a methoxy cap at the 7-position introduces changes in LogP (Δ > 0.8 units in available data), topological polar surface area (tPSA), and hydrogen-bond donor count—alterations that can substantially affect membrane permeability, target binding, and metabolic stability in downstream applications . Consequently, assumptions of functional interchangeability are unwarranted without direct comparative data for the specific biological endpoint of interest.

Quantitative Differentiation Evidence for 7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one vs. Closest Analogs


Hydrogen-Bond Donor Capacity Retained Relative to 7-Methoxy-Capped Analog

The target compound retains a free 7-hydroxyl group (Hdon = 1), whereas the closest commercial comparator, 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-84-2), bears a methyl-capped 7-methoxy substituent (Hdon = 0) . This single-atom modification eliminates hydrogen-bond donor capacity, which is a critical parameter for target engagement in many protein-ligand interactions and influences aqueous solubility and membrane permeability . The target compound thus preserves a pharmacophoric feature that is absent in the methoxy analog.

Drug-likeness Permeability Medicinal chemistry SAR

Physicochemical Differentiation from Des-Methyl Analog: LogP and tPSA Divergence

Available data for the des-methyl-8 analog, 7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 84858-65-1), show LogP = 3.71 and tPSA = 50.4 Ų . In contrast, the 7-methoxy-8-methyl analog (a closer surrogate for the target compound's lipophilicity, as the target compound's 8-methyl group adds one carbon relative to the des-methyl analog) exhibits LogP = 4.52 and tPSA = 39.4 Ų . The target compound (bearing both 7-OH and 8-CH₃) is expected to have a LogP intermediate between these two comparators and a tPSA similar to the des-methyl analog (since the 7-OH is retained). This represents a meaningful ΔLogP of approximately 0.8 units versus the des-methyl compound, corresponding to a roughly 6-fold difference in octanol-water partition coefficient—sufficient to alter membrane permeation and pharmacokinetic behavior in cellular assays.

Lipophilicity Membrane permeability Chromone SAR Procurement specification

3-Position Aryl Differentiation: Unsubstituted Phenyl vs. 2-Methylphenyl and 4-Trifluoromethylphenyl Analogs

The target compound carries an unsubstituted 3-phenyl group. Two closely related commercial analogs bear substituted 3-aryl rings: 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-79-5; ortho-methyl on 3-phenyl) and 7-hydroxy-8-methyl-3-[4-(trifluoromethyl)phenyl]-4H-chromen-4-one (BindingDB BDBM106780; para-CF₃ on 3-phenyl) . The latter analog shows IC₅₀ > 100,000 nM against human 12-lipoxygenase (12-hLOX) and 15-lipoxygenase-1 (15-hLOX-1), indicating very weak inhibition . The unsubstituted 3-phenyl of the target compound represents a sterically and electronically distinct starting point: it lacks the ortho-methyl conformational constraint of the 2-methylphenyl analog (which may restrict rotation around the C3–aryl bond) and lacks the strong electron-withdrawing para-CF₃ group that profoundly alters aryl ring electronics. These differences at the 3-position are critical for SAR studies exploring aryl substitution effects on target binding.

Steric effects Receptor binding Chromone SAR Selectivity

2-Trifluoromethyl Group: Class-Level Evidence for Enhanced Metabolic Stability vs. Non-Fluorinated Chromones

Multiple independent studies have established that the introduction of a trifluoromethyl group at the 2-position of the chromone scaffold enhances metabolic stability and membrane permeability relative to non-fluorinated chromone analogs . Fluorine-derived compounds, including those with CF₃ groups, demonstrate improved pharmacokinetic profiles compared to their non-fluorinated counterparts, attributed to the high electronegativity and C–F bond strength that impede oxidative metabolism . While direct microsomal stability data comparing the target compound against a specific non-fluorinated analog (e.g., 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one lacking the 2-CF₃ group) are not available in the public domain, the class-level effect of 2-CF₃ substitution on chromone metabolic stability is well-documented and constitutes a rational basis for selecting fluorinated over non-fluorinated chromones in drug discovery programs.

Metabolic stability Fluorine chemistry Drug discovery Chromone

Synthetic Tractability at 7- and 8-Positions: Functionalization Advantage Over Simpler Chromones

Literature reports indicate that 2-trifluoromethylchromenones can be readily functionalized at the 7- and 8-positions, providing chromenone cores of high structural complexity that serve as excellent precursors for numerous trifluoromethyl heterocycles . The target compound, bearing both a free 7-hydroxyl and an 8-methyl group, presents two distinct sites for further derivatization: the 7-OH can undergo O-alkylation, O-acylation, sulfonation, or glycosylation; the 8-methyl group can be subjected to radical bromination followed by nucleophilic displacement, or directed C–H activation. In contrast, the 7-methoxy analog (CAS 315233-84-2) has a capped 7-position, precluding O-functionalization chemistry . This synthetic versatility makes the target compound inherently more valuable as a diversification starting material than its 7-alkoxy counterparts.

Synthetic chemistry Late-stage functionalization Fluorinated heterocycles Scaffold diversification

Procurement-Guiding Application Scenarios for 7-Hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one


SAR Probe for 3-Aryl Substitution Effects in Chromone-Based Enzyme Inhibitor Programs

As an unsubstituted 3-phenyl reference compound, 7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one serves as a baseline scaffold for systematic SAR exploration of the 3-aryl position. Researchers can compare its activity profile against the 3-(2-methylphenyl) analog (ortho-steric effect) and the 3-(4-trifluoromethylphenyl) analog (para-electronic effect) to delineate steric vs. electronic contributions to target binding . This compound is the appropriate procurement choice when the 3-aryl substituent is the variable under investigation and an unadorned phenyl ring is required as the reference point.

Late-Stage Diversification Starting Material for Fluorinated Chromone Libraries

The concurrent presence of a free 7-hydroxyl group and an 8-methyl group makes this compound a versatile precursor for parallel synthesis and library generation. The 7-OH can be derivatized via O-alkylation, acylation, or sulfonation, while the 8-methyl group can undergo bromination or directed C–H functionalization . In contrast, the 7-methoxy and 7-ethoxy analogs have their 7-positions permanently capped, limiting diversification options. For medicinal chemistry groups building fluorinated chromone libraries, the target compound offers substantially greater synthetic utility than its 7-alkoxy counterparts.

Reference Compound for Lipophilicity-Controlled Cellular Permeability Studies

With predicted physicochemical properties intermediate between the des-methyl analog (LogP = 3.71, tPSA = 50.4) and the 7-methoxy-8-methyl analog (LogP = 4.52, tPSA = 39.4), the target compound occupies a specific region of lipophilicity–polarity space . This positions it as a suitable reference compound for studies correlating chromone permeability or cellular uptake with logD, particularly when the 7-OH hydrogen-bond donor (Hdon = 1) must be maintained while incrementally modulating lipophilicity via the 8-methyl group.

Formyl Peptide Receptor (FPR) Antagonist Synthesis Intermediate

Literature indicates that structurally related 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one derivatives have been employed as starting materials in the synthesis of potent and competitive formyl peptide receptor (FPR) antagonists . FPRs are G protein-coupled receptors implicated in inflammatory and immune responses. The target compound, bearing the core 7-hydroxy-2-trifluoromethylchromone substructure with 3-phenyl and 8-methyl substitution, represents a close structural entry point for FPR antagonist SAR programs requiring this specific substitution pattern.

Quote Request

Request a Quote for 7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.